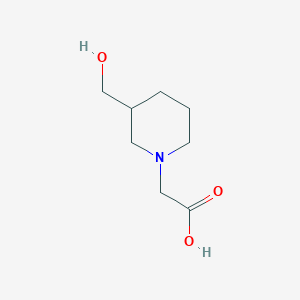
(3-Hydroxymethyl-piperidin-1-yl)-acetic acid
説明
“(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been used for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis
The molecular structure of “(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It has been shown that it is possible to carry out the conversions of substituted pyridines into the corresponding piperidines in water as a solvent .科学的研究の応用
Neurochemistry and Serotonin Receptor Activity
The compound from the piperidinyl indole derivatives family, specifically RU 24969, has been found to influence serotonin (5-HT) neurons. It is known to reduce 5-hydroxyindole acetic acid (5-HIAA) levels in rat brain-stem, indicating its potential as a potent 5-HT receptor agonist in the brain. This is evidenced by its ability to decrease 5-HT turnover and alter certain hormonal levels (Euvrard & Boissier, 1980).
Lipid Metabolism and Blood Sugar Regulation
Fibrates with piperidine moieties have shown significant activities in decreasing triglyceride, cholesterol, and blood sugar levels. This was particularly noted in 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid (9aA: AHL-157), which demonstrated superior activities in mice and rats compared to bezafibrate (Komoto et al., 2000).
Metabolism of Piperine
Piperine, a component found in black and long peppers, has been studied for its bioavailability enhancement properties. A new major urinary metabolite of piperine was characterized, retaining the methylenedioxy ring and conjugated double bonds while modifying the piperidine ring to form a propionic acid group. This metabolite suggests a unique structure and metabolism pathway for piperine in rats (Bajad et al., 2003).
Muscarinic M3 Receptor Antagonism
A new class of 4-acetamidopiperidine derivatives has shown selectivity for human muscarinic M3 receptors over M2 receptors. This indicates potential therapeutic applications in obstructive airway diseases by facilitating bronchodilation (Mitsuya et al., 1999).
Memory Enhancement
Compounds synthesized using piperazin-1-yl and pyridin-2-yl-ethoxy acetamide have shown effects on enhancing the memory ability in mice. This points to potential applications in cognitive and memory-related disorders (Li Ming-zhu, 2008).
Antihypertensive Activity
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR). The structure-activity relationships indicate potential for both central and peripheral mechanisms of action (Clark et al., 1983).
特性
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-6-7-2-1-3-9(4-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJFHBAVMNSXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-piperidin-1-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



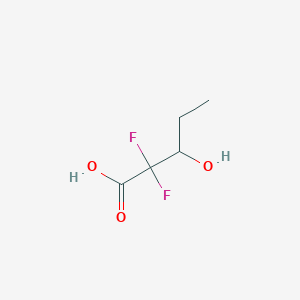


![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)
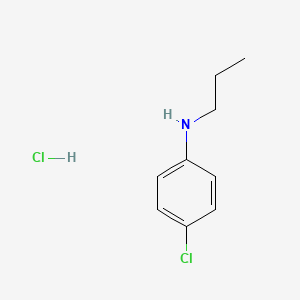
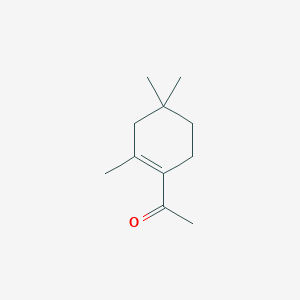
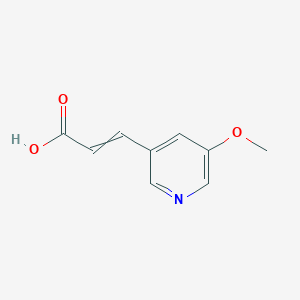

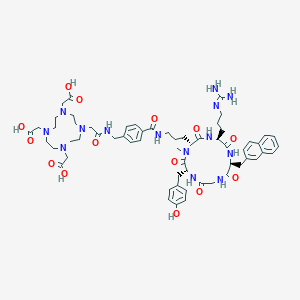

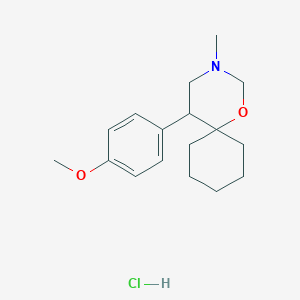

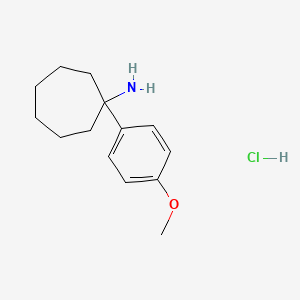
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)